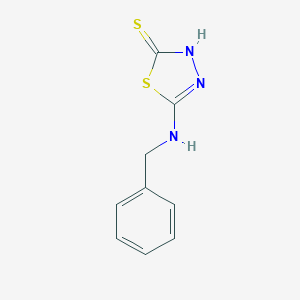

5-(Benzylamino)-1,3,4-thiadiazole-2-thiol

描述

属性

IUPAC Name |

5-(benzylamino)-3H-1,3,4-thiadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S2/c13-9-12-11-8(14-9)10-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWHHWOMUBFYDRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NNC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356725 | |

| Record name | 5-(Benzylamino)-1,3,4-thiadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14731-27-2 | |

| Record name | 5-[(Phenylmethyl)amino]-1,3,4-thiadiazole-2(3H)-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14731-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Benzylamino)-1,3,4-thiadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Spectral Characterization of 5-(benzylamino)-1,3,4-thiadiazole-2-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and spectral characterization of the heterocyclic compound 5-(benzylamino)-1,3,4-thiadiazole-2-thiol. This molecule is of significant interest in medicinal chemistry and drug development due to the established biological activities of the 1,3,4-thiadiazole scaffold, which include antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The introduction of a benzylamino group can further modulate its physicochemical and pharmacological profile.

Synthesis Pathway

The synthesis of this compound can be achieved through a two-step process starting from the commercially available 5-amino-1,3,4-thiadiazole-2-thiol. The proposed pathway involves the formation of a Schiff base via condensation with benzaldehyde, followed by a selective reduction of the imine bond.

Diagram of the Proposed Synthesis Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Synthesis of 5-(benzylideneamino)-1,3,4-thiadiazole-2-thiol (Schiff Base Intermediate)

This procedure is adapted from established methods for the synthesis of similar Schiff bases.[3][4]

-

Reaction Setup: In a round-bottom flask, dissolve 5-amino-1,3,4-thiadiazole-2-thiol (1 equivalent) in absolute ethanol.

-

Addition of Reagents: To this solution, add benzaldehyde (1 equivalent) and a catalytic amount of glacial acetic acid (2-3 drops).

-

Reaction Conditions: The reaction mixture is refluxed with constant stirring for a period of 2.5 to 4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature. The precipitated solid is collected by filtration, washed with a small amount of cold ethanol, and then dried. The crude product can be recrystallized from an appropriate solvent, such as ethanol or a mixture of ethanol and methanol, to yield the pure Schiff base.

Synthesis of this compound

This protocol outlines the reduction of the Schiff base intermediate.

-

Reaction Setup: The synthesized 5-(benzylideneamino)-1,3,4-thiadiazole-2-thiol (1 equivalent) is suspended in methanol in a round-bottom flask.

-

Reduction: The flask is cooled in an ice bath, and sodium borohydride (NaBH₄) (1.5-2 equivalents) is added portion-wise with stirring.

-

Reaction Conditions: After the addition is complete, the reaction mixture is stirred at room temperature for 2-3 hours. Reaction progress is monitored by TLC.

-

Work-up and Isolation: The solvent is removed under reduced pressure. The residue is then treated with cold water and acidified with dilute hydrochloric acid (HCl) to a pH of 5-6. The resulting precipitate is filtered, washed with water, and dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol to obtain the final compound, this compound.

Spectral Characterization

The structural elucidation of the synthesized this compound is confirmed by various spectroscopic techniques. The following tables summarize the expected spectral data based on the analysis of the parent compound and related derivatives.

FT-IR Spectral Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Reference |

| N-H (stretch) | 3200-3400 | [5] |

| C-H (aromatic) | 3000-3100 | [6] |

| C-H (aliphatic) | 2850-2950 | [6] |

| S-H (thiol) | 2550-2600 (often weak) | [5] |

| C=N (thiadiazole ring) | ~1610 | [5] |

| C=C (aromatic) | 1450-1600 | [6] |

| C-S | 600-800 | [6] |

¹H NMR Spectral Data (in DMSO-d₆)

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Reference |

| -SH (thiol) | 13.0 - 14.0 | singlet (broad) | 1H | |

| -NH (amino) | 8.0 - 9.0 | triplet (broad) | 1H | |

| Aromatic-H (benzyl) | 7.2 - 7.4 | multiplet | 5H | [7] |

| -CH₂- (benzyl) | ~4.5 | doublet | 2H | [6] |

¹³C NMR Spectral Data (in DMSO-d₆)

| Carbon | Expected Chemical Shift (δ, ppm) | Reference |

| C=S (thiol) | 185 - 195 | |

| C-NH (thiadiazole) | 160 - 170 | [5] |

| Aromatic C-H (benzyl) | 127 - 129 | [5] |

| Aromatic C-ipso (benzyl) | 138 - 140 | |

| -CH₂- (benzyl) | 45 - 50 |

Mass Spectrometry Data

| Ion | Expected m/z |

| [M+H]⁺ | 224.03 |

| [M]⁺ | 223.02 |

Experimental Workflow and Logic

The following diagram illustrates the logical workflow from synthesis to characterization.

Diagram of the Experimental Workflow

Caption: Workflow for the synthesis and spectral characterization of the target compound.

Conclusion

This technical guide outlines a feasible synthetic route and provides predicted spectral data for this compound. The proposed methods are based on well-established chemical transformations. The provided spectral data tables, based on analogous compounds, offer a reliable reference for the characterization of the final product. This information is intended to support researchers and scientists in the synthesis and development of novel 1,3,4-thiadiazole derivatives for potential therapeutic applications.

References

- 1. Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives | Journal of Global Pharma Technology [jgpt.co.in]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]

- 7. researchgate.net [researchgate.net]

5-(benzylamino)-1,3,4-thiadiazole-2-thiol chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of 5-(benzylamino)-1,3,4-thiadiazole-2-thiol. This heterocyclic compound, belonging to the versatile 1,3,4-thiadiazole class, is a subject of interest in medicinal chemistry due to the established broad-spectrum bioactivities of its parent scaffold. This document consolidates available data on its chemical identity and provides context through the known properties and synthesis of related compounds, addressing the current gap in detailed experimental and quantitative information for this specific derivative.

Chemical Structure and Properties

This compound is a derivative of 5-amino-1,3,4-thiadiazole-2-thiol with a benzyl group attached to the amino nitrogen. The core structure is a five-membered aromatic ring containing one sulfur and two nitrogen atoms. The molecule exists in tautomeric forms, predominantly the thione form as depicted.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 14731-27-2 | [1] |

| Molecular Formula | C₉H₉N₃S₂ | [1] |

| Molecular Weight | 223.32 g/mol | [1] |

| Appearance | White or pale yellow to cream powder (inferred) | General property of related compounds |

| Melting Point | Not available | - |

| Solubility | Insoluble in water; soluble in polar aprotic solvents like DMF and DMSO (inferred) | General property of related compounds |

Spectral Data

Comprehensive spectral data (FT-IR, ¹H NMR, ¹³C NMR, Mass Spectrometry) for this compound are not specifically reported in the reviewed literature. However, characteristic spectral features can be predicted based on its structure and data from related compounds.

-

FT-IR (predicted): Expected peaks would include N-H stretching (around 3100-3300 cm⁻¹), C-H stretching (aromatic and aliphatic), C=N and C=C stretching in the 1500-1650 cm⁻¹ region, and C-S stretching. The thione C=S would likely show a band in the 1050-1250 cm⁻¹ range.

-

¹H NMR (predicted): Signals are expected for the benzyl CH₂ protons, the aromatic protons of the benzyl ring, the N-H proton, and the S-H proton of the thione tautomer.

-

Mass Spectrometry (predicted): The molecular ion peak [M]⁺ would be expected at m/z 223.

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly available. However, a general synthetic pathway can be inferred from standard organic chemistry principles and published methods for analogous compounds. The synthesis would likely involve two main steps: the formation of the 1,3,4-thiadiazole ring, followed by the introduction of the benzyl group.

General Synthetic Workflow

References

The Enduring Legacy of 1,3,4-Thiadiazoles: A Journey of Discovery and Therapeutic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole core, a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms, has carved a significant niche in the landscape of medicinal chemistry. Its journey from a curiosity of early organic synthesis to a privileged scaffold in modern drug discovery is a testament to its remarkable chemical versatility and broad spectrum of biological activities. This technical guide provides a comprehensive overview of the discovery, history, and key developments of 1,3,4-thiadiazole derivatives, with a focus on their synthesis, quantitative biological data, and mechanisms of action.

A Historical Perspective: From Hydrazine Chemistry to a Pharmacological Mainstay

The story of 1,3,4-thiadiazoles is intrinsically linked to the development of hydrazine chemistry in the late 19th century. The first synthesis of a thiadiazole derivative was reported in 1882 by Fischer, with the definitive elucidation of the ring system's structure following in 1890. However, it was the discovery of the potent carbonic anhydrase inhibitor acetazolamide in the mid-20th century that truly ignited the interest of medicinal chemists in this heterocyclic scaffold. This landmark discovery unveiled the therapeutic potential of 1,3,4-thiadiazole derivatives and catalyzed decades of research into their diverse pharmacological properties.

Synthetic Strategies: Building the 1,3,4-Thiadiazole Core

A multitude of synthetic routes to 1,3,4-thiadiazole derivatives have been developed, offering access to a wide array of substituted analogs. The classical and most common approaches involve the cyclization of thiosemicarbazide or its derivatives with various electrophilic reagents.

Seminal Synthesis: The Advent of Acetazolamide

The pioneering synthesis of acetazolamide by Roblin and Clapp in 1950 marked a pivotal moment in the history of 1,3,4-thiadiazoles. While the full experimental details from the original publication are not readily accessible, the general synthetic strategy involved the oxidative chlorination of 2-acetylamino-5-mercapto-1,3,4-thiadiazole to its corresponding sulfonyl chloride, followed by amidation. This foundational work laid the groundwork for the development of numerous other sulfonamide-based drugs.

Key Experimental Protocols

2.2.1. Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles from Carboxylic Acids and Thiosemicarbazide

This method remains a cornerstone for the synthesis of a wide range of 2,5-disubstituted 1,3,4-thiadiazoles.

-

Reaction: A carboxylic acid is reacted with thiosemicarbazide in the presence of a dehydrating agent, such as phosphorus oxychloride or concentrated sulfuric acid.

-

General Procedure:

-

To a stirred solution of the carboxylic acid (1 equivalent) in a suitable solvent (e.g., phosphorus oxychloride), add thiosemicarbazide (1 equivalent) portion-wise at room temperature.

-

The reaction mixture is then heated under reflux for a specified period (typically 2-4 hours) until the reaction is complete (monitored by TLC).

-

After cooling, the reaction mixture is carefully poured onto crushed ice.

-

The resulting precipitate is filtered, washed with water, and recrystallized from an appropriate solvent (e.g., ethanol) to afford the pure 2-amino-5-substituted-1,3,4-thiadiazole.

-

2.2.2. Synthesis of 2,5-Dithio-1,3,4-thiadiazole Derivatives

These derivatives often serve as versatile intermediates for further functionalization.

-

Reaction: Carbon disulfide is reacted with hydrazine hydrate in the presence of a base.

-

General Procedure:

-

To a solution of potassium hydroxide (2 equivalents) in ethanol, add hydrazine hydrate (1 equivalent) dropwise with cooling.

-

Carbon disulfide (2 equivalents) is then added slowly to the reaction mixture, and it is stirred at room temperature for several hours.

-

The precipitated potassium dithiocarbazinate is filtered and washed with ether.

-

The salt is then refluxed in water to effect cyclization.

-

Acidification of the reaction mixture with a mineral acid (e.g., HCl) yields 2,5-dimercapto-1,3,4-thiadiazole.

-

Quantitative Biological Data: A testament to Broad-Spectrum Activity

The 1,3,4-thiadiazole scaffold has been incorporated into molecules exhibiting a wide range of biological activities. The following tables summarize key quantitative data for some of these activities.

Table 1: Antibacterial Activity of 1,3,4-Thiadiazole Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)

| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |

| Series A (Schiff bases) | |||||

| Compound 1 | 12.5 | 25 | 50 | 100 | |

| Compound 2 | 6.25 | 12.5 | 25 | 50 | |

| Series B (Amide derivatives) | |||||

| Compound 3 | 8 | 16 | 32 | 64 | [1] |

| Compound 4 | 4 | 8 | 16 | 32 | [1] |

| Ciprofloxacin (Standard) | 0.5 | 1 | 2 | 4 |

Table 2: Antifungal Activity of 1,3,4-Thiadiazole Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)

| Compound/Derivative | Candida albicans | Aspergillus niger | Aspergillus flavus | Reference |

| Series C (Triazole hybrids) | ||||

| Compound 5 | 10 | 20 | 25 | [2] |

| Compound 6 | 5 | 10 | 12.5 | [2] |

| Series D (Thioether derivatives) | ||||

| Compound 7 | 15 | 30 | 40 | [3] |

| Compound 8 | 7.5 | 15 | 20 | [3] |

| Fluconazole (Standard) | 1 | 2 | 2 | [2] |

Table 3: Anticancer Activity of 1,3,4-Thiadiazole Derivatives (IC50 in µM)

| Compound/Derivative | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) | Reference |

| Series E (Sulfonamides) | ||||

| Compound 9 | 5.2 | 8.1 | 12.4 | [4] |

| Compound 10 | 2.8 | 4.5 | 7.9 | [4] |

| Series F (Amide-linked) | ||||

| Compound 11 | 3.1 | 6.2 | 9.8 | [5] |

| Compound 12 | 1.9 | 3.7 | 5.6 | [5] |

| Doxorubicin (Standard) | 0.05 | 0.1 | 0.2 | [5] |

Mechanisms of Action: Unraveling the Molecular Pathways

The diverse biological activities of 1,3,4-thiadiazole derivatives stem from their ability to interact with a variety of biological targets and modulate key signaling pathways.

Anticancer Mechanisms

Many 1,3,4-thiadiazole derivatives exert their anticancer effects through the induction of apoptosis and inhibition of critical cell signaling pathways involved in cell proliferation and survival.

Caption: Anticancer signaling pathways modulated by 1,3,4-thiadiazole derivatives.

Antimicrobial Mechanisms

The antimicrobial action of 1,3,4-thiadiazole derivatives often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Caption: General workflow of the antimicrobial action of 1,3,4-thiadiazole derivatives.

Conclusion and Future Directions

The 1,3,4-thiadiazole scaffold has proven to be a remarkably fruitful source of biologically active compounds. From its historical roots in the discovery of acetazolamide to its current status as a privileged structure in drug design, the journey of 1,3,4-thiadiazole derivatives is a compelling narrative of scientific innovation. The continued exploration of novel synthetic methodologies, coupled with a deeper understanding of their mechanisms of action through advanced techniques like computational modeling and structural biology, will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles. The versatility of the 1,3,4-thiadiazole core ensures its enduring legacy in the quest for new medicines to combat a wide range of human diseases.

References

The Versatile Scaffold: A Deep Dive into the Biological and Pharmacological Activities of 1,3,4-Thiadiazole Compounds

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole nucleus, a five-membered heterocyclic ring containing sulfur and two nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural features, including its bioisosteric relationship with pyrimidine and its mesoionic character, allow for favorable interactions with a wide range of biological targets. This has led to the development of 1,3,4-thiadiazole derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. This technical guide provides an in-depth overview of the multifaceted biological and pharmacological activities of these compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.

A Spectrum of Activity: Key Pharmacological Properties

1,3,4-Thiadiazole derivatives have demonstrated significant potential across various therapeutic areas. Their biological activities are diverse and have been extensively studied, revealing their promise as lead compounds for the development of novel therapeutic agents.[1][2][3][4][5]

Anticancer Activity

A significant body of research has focused on the anticancer properties of 1,3,4-thiadiazole derivatives.[6][7][8][9][10][11][12][13][14] These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines, including breast, colon, and liver cancer.[6][9][10] The anticancer activity is often attributed to the ability of the 1,3,4-thiadiazole ring to act as a bioisostere of pyrimidine, a fundamental component of nucleic acids, thereby interfering with DNA replication processes in cancer cells.[6][10][12][14] Furthermore, the mesoionic nature of the ring facilitates crossing cellular membranes to interact with intracellular targets.[6][7][14]

Several mechanisms of action have been elucidated for the anticancer effects of these compounds. Notably, they have been identified as inhibitors of key enzymes involved in cancer progression, such as human epidermal growth factor receptors (EGFR and HER-2) and carbonic anhydrases (CAs).[6][15][16][17][18] For instance, certain derivatives have demonstrated potent inhibitory activity against EGFR and HER-2, with IC50 values in the nanomolar to micromolar range.[6] Inhibition of these receptor tyrosine kinases can disrupt downstream signaling pathways that promote cell proliferation and survival.[6]

dot

Caption: Simplified signaling pathway for the anticancer activity of 1,3,4-thiadiazole derivatives.

Some derivatives have also been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[9][10][19] In silico studies have suggested that the activation of caspases, such as Caspase 3 and Caspase 8, and the BAX protein are potential mechanisms for their pro-apoptotic effects.[10][19]

Table 1: Anticancer Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Reference |

| 8a | Various | 1.62–4.61 μM | [6] |

| 32a | HePG-2, MCF-7 | 3.31–9.31 µM | [6] |

| 2g | LoVo | 2.44 µM | [9] |

| 2g | MCF-7 | 23.29 µM | [9] |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 | 49.6 µM | [10] |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 | 53.4 µM | [10] |

| 9a | MCF-7 | 3.31 µM | [12] |

Antimicrobial Activity

The 1,3,4-thiadiazole scaffold is also a key feature in compounds with potent antimicrobial activity against a wide range of bacterial and fungal strains.[20][21][22][23][24][25][26] Their efficacy has been demonstrated against both Gram-positive and Gram-negative bacteria, with some derivatives exhibiting activity comparable or even superior to standard antibiotics like Ampicillin and Ciprofloxacin.[20][21]

The antimicrobial action is influenced by the nature and position of substituents on the thiadiazole ring.[21] For example, the presence of a mercapto group or a free amino group adjacent to the 1,3,4-thiadiazole ring has been associated with enhanced antibacterial activity.[20]

Table 2: Antimicrobial Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound/Derivative | Microbial Strain | Activity (MIC/Inhibition Zone) | Reference |

| 58a | Enterococcus faecalis | 12 mm | [20] |

| 14a | Bacillus polymyxa, Pseudomonas aeruginosa | 2.5 μg/mL | [20] |

| Derivative with 4-methoxyphenyl group | Staphylococcus epidermidis | 31.25 µg/mL | [20] |

| Derivative with 4-methoxyphenyl group | Micrococcus luteus | 15.63 µg/mL | [20] |

| 30 | Xanthomonas oryzae pv. oryzicola | 2.1 mg/L (EC50) | [24] |

| 30 | Xanthomonas oryzae pv. oryzae | 1.8 mg/L (EC50) | [24] |

| 4a | Staphylococcus aureus, Bacillus subtilis | High inhibition zone | [25] |

| 8c | Staphylococcus aureus, Bacillus subtilis | High inhibition zone | [25] |

Anti-inflammatory and Analgesic Activities

Several 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties.[27][28][29][30][31] In vivo studies have shown that these compounds can significantly reduce inflammation in models such as the carrageenan-induced rat paw edema test.[27][28][29][30] Some derivatives have also exhibited potent analgesic effects in the acetic acid-induced writhing test.[27][28]

A key advantage of some of these compounds is their potentially lower incidence of gastrointestinal side effects, a common issue with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[27][28] This improved safety profile is thought to be due to a selective inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1).[28][30]

Table 3: Anti-inflammatory and Analgesic Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound/Derivative | Activity | Model | Efficacy | Reference |

| N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides | Analgesic | Acetic acid writhing test | Good antalgic action | [27] |

| N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides | Anti-inflammatory | Carrageenan rat paw edema | Fair activity | [27] |

| 5-(2-Mercaptophenyl)-2-{N-(4-methoxybenzylidene)-4-aminophenyl}-1,3,4-thiadiazole (6f) | Analgesic & Anti-inflammatory | In vivo models | Superior profile with low gastric ulceration | [28] |

| Imidazo[2,1-b][15][20][21]thiadiazole derivative 5c | Anti-inflammatory | Carrageenan-induced rat paw edema | Better than diclofenac | [30] |

Enzyme Inhibition

The 1,3,4-thiadiazole nucleus serves as a versatile framework for the design of potent enzyme inhibitors targeting a variety of enzymes implicated in different diseases.[15][32][33][34][35]

-

Carbonic Anhydrase (CA) Inhibitors: 1,3,4-Thiadiazole-based compounds, particularly sulfonamide derivatives, are well-known inhibitors of carbonic anhydrases.[15][16][17][18] CAs are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and as diuretics. Some CA isoforms are also overexpressed in tumors, making them attractive targets for anticancer therapy.[16][17][18]

-

α-Glucosidase Inhibitors: Certain 1,3,4-thiadiazole-bearing Schiff base analogues have shown excellent inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion.[33][35] This makes them promising candidates for the development of new antidiabetic agents.[33][35]

-

Aminopeptidase N (APN) Inhibitors: Derivatives of 1,3,4-thiadiazole have been reported to have potent inhibitory activities against aminopeptidase N (APN), a zinc-dependent ectopeptidase that plays a role in tumor invasion and metastasis.[32]

-

Other Enzyme Targets: The molecular targets of 1,3,4-thiadiazoles also include cyclooxygenase (COX), neutral endopeptidase (NEP), matrix metalloproteinases (MMPs), and phosphodiesterases (PDEs).[15][31][34]

Experimental Protocols: A Methodological Overview

The evaluation of the biological and pharmacological activities of 1,3,4-thiadiazole compounds involves a range of standardized in vitro and in vivo assays.

Synthesis of 1,3,4-Thiadiazole Derivatives

A common and versatile method for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles involves the cyclization of appropriate linear organic derivatives.[3][15] For instance, the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride yields 1,3,4-thiadiazole molecules.[23] Another approach involves the cyclization of various benzaldehydes with thiosemicarbazide in the presence of reagents like ferric chloride.[21]

dot

Caption: General workflow for the synthesis and characterization of 1,3,4-thiadiazole derivatives.

In Vitro Anticancer Activity Assays

-

MTT Assay: This colorimetric assay is widely used to assess cell viability and proliferation. It measures the metabolic activity of cells, which is an indicator of cell viability.[2]

-

Cell Cycle Analysis: Flow cytometry is employed to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the test compounds. This helps to determine if the compounds induce cell cycle arrest.[9]

-

Apoptosis Analysis: Assays such as Annexin V-FITC/propidium iodide staining followed by flow cytometry are used to detect and quantify apoptosis (programmed cell death) in cancer cells.[9]

In Vitro Antimicrobial Activity Assays

-

Agar Diffusion Method: This method is used to determine the antimicrobial susceptibility of bacteria. Wells are made in agar plates inoculated with bacteria, and the test compounds are added to the wells. The diameter of the zone of inhibition around the well indicates the antimicrobial activity.[21]

-

Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. Serial dilutions of the test compound are prepared in a liquid growth medium, which is then inoculated with the test microorganism. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.

In Vivo Anti-inflammatory and Analgesic Assays

-

Carrageenan-Induced Paw Edema Test: This is a standard in vivo model for evaluating the anti-inflammatory activity of compounds. Edema is induced in the paw of a rodent by injecting carrageenan, and the reduction in paw volume after treatment with the test compound is measured.[27][28][29][30]

-

Acetic Acid-Induced Writhing Test: This is a common in vivo model for screening analgesic activity. An intraperitoneal injection of acetic acid induces characteristic writhing movements in rodents. The reduction in the number of writhes after administration of the test compound indicates its analgesic effect.[27][28]

Conclusion and Future Directions

The 1,3,4-thiadiazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological and pharmacological activities, with significant potential in oncology, infectious diseases, and inflammatory disorders. The versatility of this heterocyclic system allows for extensive structural modifications, enabling the fine-tuning of activity, selectivity, and pharmacokinetic properties.

Future research in this area should focus on several key aspects. A deeper understanding of the structure-activity relationships (SAR) through techniques like quantitative structure-activity relationship (QSAR) studies will be crucial for the rational design of more potent and selective compounds.[16][17][18][36][37] Furthermore, the elucidation of novel molecular targets and the exploration of combination therapies could unlock the full therapeutic potential of 1,3,4-thiadiazole-based compounds. As our understanding of the intricate biological roles of this scaffold grows, so too will the opportunities to translate these promising molecules into clinically effective drugs.

References

- 1. 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. japsonline.com [japsonline.com]

- 6. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Synthesis and Anticancer Activity of Thiadiazole Containing Thiourea, Benzothiazole and Imidazo[2,1-b][1,3,4]thiadiazole Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity [mdpi.com]

- 11. bepls.com [bepls.com]

- 12. researchgate.net [researchgate.net]

- 13. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Quantitative structure-activity relationship (QSAR) studies on a series of 1,3,4-thiadiazole-2-thione derivatives as tumor-associated carbonic anhydrase IX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Antimicrobial Activity of 1, 3, 4-thiadiazole Derivatives: a Recent Review - Neliti [neliti.com]

- 23. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 27. New 1,3,4-thiadiazole derivatives endowed with analgesic and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. thaiscience.info [thaiscience.info]

- 29. researchgate.net [researchgate.net]

- 30. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Biological and Pharmacological Activities of 1,3,4-Thiadiazole Ba...: Ingenta Connect [ingentaconnect.com]

- 32. Synthesis of 1,3,4-thiadiazole derivatives as aminopeptidase N inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 34. benthamdirect.com [benthamdirect.com]

- 35. pubs.acs.org [pubs.acs.org]

- 36. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 37. researchgate.net [researchgate.net]

In-Depth Technical Guide: Mechanism of Action of 5-(benzylamino)-1,3,4-thiadiazole-2-thiol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a detailed technical overview of the probable mechanism of action for the compound 5-(benzylamino)-1,3,4-thiadiazole-2-thiol (CAS No. 14731-27-2). Direct experimental studies on this specific molecule are not extensively available in peer-reviewed literature. However, based on substantial evidence from structurally analogous 1,3,4-thiadiazole derivatives, the primary mechanism of action is inferred to be the inhibition of carbonic anhydrase (CA) enzymes. This guide synthesizes the available information on related compounds to present a scientifically grounded hypothesis for the biological activity of this compound.

Core Mechanism of Action: Carbonic Anhydrase Inhibition

The 1,3,4-thiadiazole scaffold is a well-established pharmacophore known to be present in numerous biologically active compounds.[1] A prominent and recurring biological activity associated with 1,3,4-thiadiazole-2-thiol derivatives is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2]

The proposed mechanism for this compound involves the coordination of the thiadiazole ring's nitrogen atoms and the exocyclic thiol group to the zinc ion (Zn²⁺) located in the active site of the carbonic anhydrase enzyme. This binding event displaces the zinc-bound water molecule (or hydroxide ion), which is essential for the catalytic activity of the enzyme, thereby inhibiting its function. The benzylamino substituent at the 5-position of the thiadiazole ring likely contributes to the binding affinity and selectivity for different CA isoforms by interacting with amino acid residues in the hydrophobic and hydrophilic regions of the active site.

Signaling Pathway: Inhibition of Carbonic Anhydrase

The inhibition of carbonic anhydrase by this compound disrupts the normal catalytic cycle of the enzyme. The following diagram illustrates this proposed inhibitory action.

Quantitative Data (Illustrative)

As specific quantitative data for this compound is not available, the following table presents hypothetical, yet representative, inhibitory constants (Ki) against various human carbonic anhydrase (hCA) isoforms. These values are based on the range of activities observed for structurally similar 1,3,4-thiadiazole-2-thiol derivatives reported in the literature.

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

| This compound (Hypothetical) | 250 | 50 | 15 | 25 |

| Acetazolamide (Reference) | 250 | 12 | 25 | 5.7 |

Note: This data is for illustrative purposes only and is intended to reflect the potential activity profile of the compound based on its structural class.

Experimental Protocols

The following is a detailed, representative protocol for determining the carbonic anhydrase inhibitory activity of this compound. This protocol is a composite of methodologies commonly employed in the study of CA inhibitors.

Determination of Carbonic Anhydrase Inhibition by Stopped-Flow CO₂ Hydration Assay

Objective: To measure the inhibitory effect of the test compound on the catalytic activity of various human carbonic anhydrase (hCA) isoforms.

Materials:

-

Recombinant human carbonic anhydrase isozymes (hCA I, II, IX, XII)

-

Test compound: this compound

-

Buffer: 10 mM HEPES, pH 7.5

-

Substrate: CO₂-saturated water

-

Indicator: pH-sensitive indicator (e.g., p-nitrophenol)

-

Stopped-flow spectrophotometer

Procedure:

-

Enzyme and Inhibitor Preparation:

-

Prepare a stock solution of the test compound in DMSO.

-

Dilute the stock solution with the assay buffer to achieve a range of final concentrations.

-

Prepare a solution of the desired hCA isoform in the assay buffer.

-

-

Assay Performance:

-

Equilibrate the enzyme and inhibitor solutions at 25°C.

-

Mix the enzyme solution with the inhibitor solution (or buffer for control) and incubate for a specified time (e.g., 15 minutes) to allow for binding.

-

Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water in the stopped-flow apparatus.

-

Monitor the change in absorbance of the pH indicator over time as the hydration of CO₂ causes a pH drop.

-

-

Data Analysis:

-

Determine the initial rate of the enzymatic reaction from the slope of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Experimental Workflow Diagram

The following diagram illustrates the workflow for the synthesis and biological evaluation of this compound as a carbonic anhydrase inhibitor.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is lacking in the current scientific literature, a strong inference can be made based on the extensive research conducted on the 1,3,4-thiadiazole class of compounds. The most probable mechanism is the inhibition of carbonic anhydrase enzymes. The information and protocols provided in this guide offer a robust framework for initiating research into the specific biological activities of this compound. Further experimental validation is necessary to confirm this proposed mechanism and to fully characterize its pharmacological profile.

References

tautomerism and isomers of 1,3,4-thiadiazole ring systems

An In-Depth Technical Guide to the Tautomerism and Isomers of 1,3,4-Thiadiazole Ring Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents due to its unique chemical properties and diverse biological activities.[1] A comprehensive understanding of its structural chemistry, including its isomerism and tautomeric potential, is critical for the rational design and development of new drugs. This technical guide provides an in-depth exploration of the isomers of thiadiazole and the principal tautomeric equilibria exhibited by 1,3,4-thiadiazole derivatives, including thiol-thione, amino-imino, and keto-enol forms. It consolidates quantitative data, details key experimental and computational protocols for their characterization, and discusses the implications of these phenomena for drug discovery and development.

Isomers of Thiadiazole

The thiadiazole ring is a five-membered heterocycle containing one sulfur and two nitrogen atoms. Depending on the relative positions of these heteroatoms, four distinct isomers exist: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole.[2][3][4] Among these, the 1,3,4-thiadiazole system is the most extensively studied and utilized in pharmaceutical research, largely because its derivatives exhibit a broad spectrum of pharmacological activities.[2][5] The significance of this scaffold is also attributed to its role as a bioisostere of pyrimidine, allowing its derivatives to potentially interfere with nucleic acid replication processes.[2][6]

Tautomerism in 1,3,4-Thiadiazole Systems

While the unsubstituted 1,3,4-thiadiazole ring is aromatic and does not exhibit tautomerism, the introduction of substituents with labile protons, particularly at the 2- and 5-positions, gives rise to dynamic equilibria between two or more structural isomers known as tautomers.[7] This behavior is of paramount importance as the predominant tautomeric form under physiological conditions dictates the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and ultimately, its interaction with biological targets.

Thiol-Thione Tautomerism

For 1,3,4-thiadiazole derivatives bearing a mercapto (-SH) group, typically at the 2-position, a prototropic equilibrium exists between the thiol form and the thione form.[8] Spectroscopic and computational studies consistently show that the equilibrium heavily favors the thione tautomer (1,3,4-thiadiazolin-2-thione) in both solid and solution phases.[7][9] This stability is often attributed to the greater polarity and hydrogen bonding capabilities of the thione form.

Amino-Imino Tautomerism

When an amino (-NH₂) group is attached to the 1,3,4-thiadiazole ring, an amino-imino tautomerism is possible. For 2-amino-1,3,4-thiadiazoles, the amino form is generally considered the more stable and predominant tautomer in both solution and the solid state.[7] However, the precise equilibrium can be influenced by substituents and the molecular environment. In some specific cases, X-ray crystallography combined with DFT calculations has established the imine form as the correct tautomer in the crystal structure, highlighting the need for careful experimental verification.[10]

References

- 1. 1,3,4-thiadiazole: a privileged scaffold for drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Raman, infrared and NMR spectral analysis, normal coordinate analysis and theoretical calculations of 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione and its thiol tautomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Distinguishing tautomerism in the crystal structure of (Z)-N-(5-ethyl-2,3-dihydro-1,3,4-thiadiazol-2-ylidene)-4-methylbenzenesulfonamide using DFT-D calculations and (13)C solid-state NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

The 1,3,4-Thiadiazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole is a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms. This scaffold has garnered significant attention in medicinal chemistry, establishing itself as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2][3] Its favorable physicochemical properties, including metabolic stability and the capacity to engage in various non-covalent interactions, make it a versatile core for the design of novel therapeutic agents.[4] This guide provides a comprehensive overview of the structural features of 1,3,4-thiadiazole-derived ligands, their synthesis, and their diverse pharmacological applications, with a focus on quantitative data and detailed experimental methodologies.

Core Structural Features and Physicochemical Properties

The 1,3,4-thiadiazole ring is an aromatic system characterized by a high degree of stability.[5] The presence of three heteroatoms imparts a unique electronic distribution, making it a weak base. The nitrogen atoms can act as hydrogen bond acceptors, while the sulfur atom can participate in van der Waals and other non-covalent interactions.[6] Substitutions at the C2 and C5 positions are the most common modifications, allowing for the fine-tuning of steric, electronic, and lipophilic properties to optimize biological activity and pharmacokinetic profiles.[7][8]

Spectroscopic analysis is crucial for the characterization of these derivatives. In Infrared (IR) spectroscopy, characteristic bands for the C=N and C-S stretching vibrations are typically observed.[9] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the protons and carbons in the molecule, confirming the successful synthesis and substitution patterns.[10] Mass spectrometry is used to determine the molecular weight and fragmentation patterns of the synthesized compounds.[10]

Synthesis of 1,3,4-Thiadiazole Derivatives

The synthesis of the 1,3,4-thiadiazole core is typically achieved through the cyclization of thiosemicarbazide or its derivatives with various reagents. Common synthetic strategies involve the reaction of thiosemicarbazide with carboxylic acids, acid chlorides, or aldehydes, followed by cyclization using dehydrating agents like concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride.[11][12][13]

Biological Activities and Structure-Activity Relationships

1,3,4-Thiadiazole derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial (antibacterial and antifungal), carbonic anhydrase inhibition, and antiviral effects. The specific biological activity is highly dependent on the nature and position of the substituents on the thiadiazole ring.

Anticancer Activity

Numerous 1,3,4-thiadiazole derivatives have demonstrated potent anticancer activity against a variety of cancer cell lines.[14][15][16] The mechanism of action often involves the inhibition of key enzymes and signaling pathways implicated in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), and the PI3K/AKT/mTOR pathway.[17][18]

Table 1: Anticancer Activity of Selected 1,3,4-Thiadiazole Derivatives (IC50 values in µM)

| Compound ID | Substituent at C2 | Substituent at C5 | Cell Line | IC50 (µM) | Reference |

| 2g | 2-(benzenesulfonylmethyl)phenyl | Amine | LoVo | 2.44 | [19] |

| MCF-7 | 23.29 | [19] | |||

| ST10 | 2-(2-trifluorometylophenylamino) | 3-methoxyphenyl | MCF-7 | 51.5 | [14] |

| MDA-MB-231 | 64.2 | [14] | |||

| 8 | Imidazo[2,1-b]-1,3,4-thiadiazole derivative | - | A549 | 2.58 | [15] |

| 10d | 1,3-disubstituted thiourea derivative | - | A549 | 4.34 | [15] |

| 29i | Uncondensed thiadiazole | Bromophenyl | MCF-7 | 1.45 | [17] |

| SK-BR-3 | 0.77 | [17] | |||

| 32a | - | - | HePG-2 | 3.31 | [17] |

| MCF-7 | 9.31 | [17] | |||

| 1h,l | Ciprofloxacin-based | 4-fluorobenzyl | SKOV-3 | 3.58 | [18] |

| A549 | 2.79 | [18] |

Antimicrobial Activity

The 1,3,4-thiadiazole scaffold is a common feature in many antimicrobial agents. These compounds exhibit activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][5]

Table 2: Antibacterial Activity of Selected 1,3,4-Thiadiazole Derivatives (MIC values in µg/mL)

| Compound ID | Substituent Details | S. aureus | E. coli | P. aeruginosa | Reference |

| 8e | Benzo[d]imidazole scaffold, R = 4-Cl | 12.5 | - | - | [2] |

| 8j | Benzo[d]imidazole scaffold, R = 4-OH | - | - | 12.5 | [2] |

| 14a | Tetranorlabdane with free amino group | - | - | 2.5 | [2] |

| 21b | Gallic acid amide, 4-fluorophenyl group | - | - | - | [2] |

| Compound 2 | Hybrid silica gel | - | - | - | [17] |

| 37 | 2-amino-1,3,4-thiadiazole derivative | - | - | - | [2] |

| 38 | 2-amino-1,3,4-thiadiazole derivative | - | 1000 | - | [2] |

Table 3: Antifungal Activity of Selected 1,3,4-Thiadiazole Derivatives (MIC values in µg/mL)

| Compound ID | Substituent at C2 | Substituent at C5 | Candida albicans | Other Candida strains | Reference |

| 3l | N-substituted acetamide | 2,4-dichlorophenyl | 5 | 10 (C. crusei, C. glabrata, C. famata) | [1] |

| 3k | N-substituted acetamide | 2,4-difluorophenyl | 10 | 10 (C. crusei, C. famata) | [1] |

| C1 | 4-hydroxyphenyl | Methyl | 8-96 (MIC100) | - | [3][20] |

| 50a-c | Nitro substituent | - | 0.78-3.12 (MIC50) | - | [21] |

Carbonic Anhydrase Inhibition

Sulfonamide derivatives of 1,3,4-thiadiazole are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes.[22][23] Inhibition of specific CA isozymes has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[24][25]

Table 4: Carbonic Anhydrase Inhibition by 1,3,4-Thiadiazole-5-sulfonamides (Ki values in nM)

| Compound Class | hCA I (Ki) | hCA II (Ki) | hCA IV (Ki) | hCA VA (Ki) | hCA VB (Ki) | Reference |

| 2-substituted-1,3,4-thiadiazole-5-sulfonamides | 102 - 7420 | 540 - 7420 | 4320 - 10050 | 4.2 - 32 | 1.3 - 74 | [22] |

| Mono-tailed compounds 1-7 | 68.4 - 458.1 | 62.8 - 153.7 | 1100 - 6200 | - | - | [12] |

| 1,3,4-thiadiazole-2-sulfonamide derivatives | - | 10-100 | 10-100 | - | - | [24][26] |

Antiviral Activity

Certain 2-amino-1,3,4-thiadiazole derivatives have shown promising activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and Influenza viruses.[14][27][28] The antiviral potency is often influenced by the electronic properties of the substituents on the N-aryl group.[14]

Table 5: Antiviral Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound ID | Virus | Activity Metric | Value | Reference |

| 6 | HIV-1 (IIIB) | EC50 | 0.96 µg/mL | [14] |

| HIV-2 (ROD) | EC50 | 2.92 µg/mL | [14] | |

| 11 | HIV-1 | EC50 | 47 µM | [14] |

| 45 | Influenza A (H3N2) | EC50 | 31.4 µM | [14] |

| E2 | Tobacco Mosaic Virus (TMV) | EC50 | 203.5 µg/mL | [29] |

Experimental Protocols

General Procedure for the Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazoles

A common method for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles involves the reaction of an aromatic acid and thiosemicarbazide.[6][9][22]

Protocol:

-

To a dry reaction vessel, add thiosemicarbazide (1.0 eq.), the desired aromatic acid (1.0-1.2 eq.), and phosphorus oxychloride (1.0-1.2 eq.).

-

Grind the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Allow the reaction mixture to stand, yielding the crude product.

-

Add an alkaline solution (e.g., 5% sodium carbonate solution) to the crude product until the pH of the mixture is between 8.0 and 8.2.

-

Filter the resulting precipitate and wash with water.

-

Dry the filter cake and recrystallize from a suitable solvent (e.g., a mixture of DMF and water) to afford the pure 2-amino-5-aryl-1,3,4-thiadiazole.

General Procedure for the Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles

The synthesis of 2,5-disubstituted-1,3,4-thiadiazoles can be achieved through various routes, often starting from a pre-formed 2-amino-1,3,4-thiadiazole.[8][10]

Protocol for N-acylation:

-

Dissolve 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine (1.0 eq.) and anhydrous sodium acetate (1.0 eq.) in dry acetone.

-

Add chloroacetyl chloride (1.0 eq.) to the mixture.

-

Stir the reaction mixture at room temperature for several hours.

-

Pour the reaction mixture into ice-water.

-

Collect the resulting precipitate by filtration, wash with water, and dry to obtain the intermediate, 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide.

-

Subject the intermediate to a nucleophilic substitution reaction with a desired amine (e.g., substituted piperazines) in a suitable solvent like dry benzene with a catalytic amount of triethylamine.

-

Heat the mixture under reflux for several hours.

-

After cooling, the product can be isolated by filtration and purified by recrystallization.

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway and its Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[20][21] Its aberrant activation is a hallmark of many cancers. Small molecule inhibitors, including some 1,3,4-thiadiazole derivatives, can block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its downstream signaling.[8][16][18]

Caption: EGFR signaling pathway and its inhibition by 1,3,4-thiadiazole derivatives.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is another critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[1][2][3] Its dysregulation is frequently observed in cancer.

Caption: The PI3K/AKT/mTOR signaling pathway.

Experimental Workflow for High-Throughput Screening

High-throughput screening (HTS) is a common methodology in drug discovery to test large libraries of compounds for their biological activity against a specific target.[7][15][19]

Caption: A typical high-throughput screening workflow for drug discovery.

Conclusion

The 1,3,4-thiadiazole scaffold continues to be a highly valuable and versatile core in the field of medicinal chemistry. Its synthetic accessibility and the wide range of biological activities exhibited by its derivatives make it an attractive starting point for the development of new therapeutic agents. Future research will likely focus on the design of more selective and potent 1,3,4-thiadiazole-based ligands through a deeper understanding of their structure-activity relationships and mechanisms of action.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]

- 7. bmglabtech.com [bmglabtech.com]

- 8. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. eijbps.com [eijbps.com]

- 10. mdpi.com [mdpi.com]

- 11. news-medical.net [news-medical.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. connectjournals.com [connectjournals.com]

- 14. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 15. High-Throughput Screening (HTS) | Malvern Panalytical [malvernpanalytical.com]

- 16. mdpi.com [mdpi.com]

- 17. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Screening workflow | High Throughput Screening Core [u.osu.edu]

- 20. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ClinPGx [clinpgx.org]

- 22. CN103936692A - Method for preparing 2-amino-5-aryl-1,3,4-thiadiazole - Google Patents [patents.google.com]

- 23. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Carbonic anhydrase inhibitors--Part 94. 1,3,4-thiadiazole-2-sulfonamidederivatives as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complexes with expected carbonic anhydrase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections [ouci.dntb.gov.ua]

- 29. Novel 1,3,4-Thiadiazole Derivatives: Synthesis, Antiviral Bioassay and Regulation the Photosynthetic Pathway of Tobacco against TMV Infection | MDPI [mdpi.com]

An In-Depth Technical Guide to the Physicochemical Properties of Substituted 1,3,4-Thiadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, valued for its versatile biological activities and favorable pharmacokinetic profile. This technical guide provides a comprehensive overview of the key physicochemical properties of substituted 1,3,4-thiadiazole derivatives, offering insights into their synthesis, characterization, and the crucial role these properties play in drug discovery and development.

Core Physicochemical Properties of 1,3,4-Thiadiazole Derivatives

The therapeutic efficacy and "drug-likeness" of 1,3,4-thiadiazole derivatives are intrinsically linked to their physicochemical characteristics. Understanding properties such as lipophilicity, aqueous solubility, ionization constant (pKa), and thermal stability is paramount for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity (LogP/LogD)

Lipophilicity, a measure of a compound's affinity for a lipid-rich environment, is a critical determinant of its ability to cross biological membranes.[1] It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is a more physiologically relevant parameter. The mesoionic character of the 1,3,4-thiadiazole ring contributes to its ability to cross biological membranes.[1]

The nature and position of substituents on the 1,3,4-thiadiazole ring significantly influence its lipophilicity. Generally, the addition of non-polar, alkyl, or aryl groups increases LogP, while the introduction of polar functional groups such as hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) groups decreases it.

Aqueous Solubility

Aqueous solubility is a prerequisite for a drug to be absorbed from the gastrointestinal tract and distributed throughout the body in the bloodstream. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability.[2] The 1,3,4-thiadiazole core itself is a polar heterocycle, but its solubility is heavily dependent on the attached substituents. The introduction of polar groups and the potential for hydrogen bonding can enhance aqueous solubility.

Ionization Constant (pKa)

The pKa value indicates the strength of an acid or a base and determines the extent of ionization of a compound at a given pH. The ionization state of a drug molecule affects its solubility, permeability, and interaction with its biological target. The nitrogen atoms within the 1,3,4-thiadiazole ring are weakly basic, and the pKa of the molecule will be influenced by the electronic effects (electron-donating or electron-withdrawing) of the substituents.

Thermal Stability

Thermal analysis, often performed using Differential Scanning Calorimetry (DSC), provides information about the melting point, purity, and solid-state transitions of a compound. These parameters are crucial for formulation development and ensuring the stability of the final drug product.

Data Presentation: Physicochemical Properties of 2,5-Disubstituted 1,3,4-Thiadiazole Derivatives

The following table summarizes experimentally determined and predicted physicochemical data for a series of 2,5-disubstituted 1,3,4-thiadiazole derivatives to illustrate the impact of substitution on these key properties.

| Compound ID | R1 Substituent | R2 Substituent | Melting Point (°C) | LogP (Calculated) | Aqueous Solubility (Predicted) | pKa (Predicted) |

| 1 | -H | -NH2 | 232-233[3] | -0.35 | High | 4.8 |

| 2 | -C6H5 | -NH2 | 226[3] | 1.62 | Moderate | 4.5 |

| 3 | -4-OCH3-C6H4 | -NH2 | 184-185[3] | 1.60 | Moderate | 4.6 |

| 4 | -4-NO2-C6H4 | -NH2 | 254-256[3] | 1.38 | Low | 3.9 |

| 5 | -4-Br-C6H4 | -NH2 | 226[3] | 2.41 | Low | 4.2 |

| 6 | -4-tert-Butyl-C6H4 | -NH2 | 251-253[3] | 3.55 | Very Low | 4.6 |

Note: Calculated and predicted values are estimations from chemical software and should be confirmed experimentally.

Experimental Protocols

Accurate determination of physicochemical properties is essential for reliable structure-activity relationship (SAR) studies. The following are detailed methodologies for key experiments.

Determination of Lipophilicity (LogP) by Shake-Flask Method

Principle: This "gold standard" method measures the partitioning of a compound between two immiscible phases, typically n-octanol and water.

Procedure:

-

Preparation of Pre-saturated Solvents: Shake equal volumes of n-octanol and water (or a relevant buffer, e.g., phosphate-buffered saline pH 7.4) together for 24 hours to ensure mutual saturation. Separate the two phases.

-

Sample Preparation: Prepare a stock solution of the test compound in the aqueous phase at a known concentration.

-

Partitioning: In a separatory funnel, mix a known volume of the pre-saturated n-octanol with a known volume of the compound's aqueous solution.

-

Equilibration: Shake the funnel for a predetermined period (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.

-

Phase Separation: Allow the phases to separate completely.

-

Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

-

Calculation: Calculate the LogP using the formula: LogP = log ([Concentration in n-octanol] / [Concentration in aqueous phase])

Determination of Ionization Constant (pKa) by Potentiometric Titration

Principle: This method involves the gradual addition of a titrant (an acid or a base) to a solution of the compound and monitoring the resulting pH change. The pKa is determined from the inflection point of the titration curve.

Procedure:

-

Instrument Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).

-

Sample Preparation: Dissolve a precisely weighed amount of the test compound in a suitable solvent (e.g., water, or a co-solvent system like water/methanol for poorly soluble compounds) to a known concentration.

-

Titration Setup: Place the sample solution in a thermostated vessel and immerse the calibrated pH electrode and the burette tip.

-

Titration: Add the titrant (e.g., 0.1 M HCl or 0.1 M NaOH) in small, precise increments. After each addition, allow the pH to stabilize before recording the value and the volume of titrant added.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. For more accurate results, the first or second derivative of the titration curve can be plotted to precisely locate the equivalence point.

Determination of Aqueous Solubility

Principle: The shake-flask method is a common technique to determine the thermodynamic solubility of a compound.

Procedure:

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of the aqueous medium (e.g., distilled water, buffer of a specific pH) in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a low-binding filter.

-

Quantification: Determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method (e.g., HPLC-UV, LC-MS).

-

Result: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Thermal Analysis by Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of melting points, enthalpies of fusion, and other thermal transitions.

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the compound (typically 1-5 mg) into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Data Analysis: The melting point is typically determined as the onset or peak of the endothermic melting transition. The area under the melting peak corresponds to the enthalpy of fusion.

Mandatory Visualizations

Physicochemical Property Characterization Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of a new chemical entity (NCE) in a drug discovery setting.

Structure-Activity Relationship (SAR) Workflow

This diagram outlines the iterative process of a typical Structure-Activity Relationship (SAR) study in medicinal chemistry.

Conclusion

The physicochemical properties of substituted 1,3,4-thiadiazole derivatives are fundamental to their potential as therapeutic agents. A thorough understanding and systematic evaluation of lipophilicity, solubility, pKa, and thermal stability are critical for guiding the drug discovery process. By employing robust experimental protocols and integrating this data into structure-activity relationship studies, researchers can rationally design and optimize 1,3,4-thiadiazole derivatives with improved pharmacokinetic profiles and enhanced biological activity, ultimately increasing the likelihood of successful drug development.

References

Methodological & Application

Application Notes and Protocols for the One-Pot Synthesis of 2-Arylamino-5-aryl-1,3,4-thiadiazoles

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The 1,3,4-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse and significant biological activities.[1][2] Derivatives of 2-arylamino-5-aryl-1,3,4-thiadiazole, in particular, have garnered substantial interest due to their potential as antimicrobial, anticancer, anti-inflammatory, and antiviral agents.[3][4] The development of efficient, one-pot synthesis methodologies for these compounds is crucial for accelerating drug discovery and development programs by reducing reaction times, minimizing waste, and improving overall yield. These application notes provide detailed protocols for several effective one-pot synthetic strategies.

Logical Relationship of Synthetic Pathways

Caption: General synthetic routes for 2-arylamino-5-aryl-1,3,4-thiadiazoles.

Data Presentation

Table 1: Comparison of One-Pot Synthesis Methods from Aromatic Carboxylic Acids and Thiosemicarbazide.

| Method | Catalyst/Reagent | Solvent | Reaction Time | Yield (%) | Reference |

| Conventional Heating | Conc. H₂SO₄ | Ethanol | 1-2 hours | 70-90 | [1] |

| Microwave Irradiation | Conc. H₂SO₄ | DMF | 5 minutes | High | |

| Microwave Irradiation | MgSO₄ | None | 5 minutes | Good | |

| Ultrasonic Irradiation | Conc. H₂SO₄ | Ethanol | 30 minutes | Good | |

| Grinding | Conc. H₂SO₄ | None | 1.5 hours | Good | |

| Phosphorus Oxychloride | POCl₃ (excess) | POCl₃ | 3.5 hours | Good |

Table 2: One-Pot Synthesis from Aryl Aldehydes, Hydrazine Hydrate, and Aryl Isothiocyanates.

| Aryl Aldehyde Substituent | Aryl Isothiocyanate Substituent | Yield (%) | Reference |

| 4-OH, 3-OCH₃ | Phenyl | 85 | [3] |

| 4-OH, 3-OCH₃ | 4-Chlorophenyl | 82 | [3] |

| 4-OH, 3-OCH₃ | 4-Fluorophenyl | 75 | [3] |

| 4-OH, 3-OCH₃ | 4-Methylphenyl | 80 | [3] |

| 3,4,5-trimethoxy | Phenyl | 80 | [3] |

| 3,4,5-trimethoxy | 4-Chlorophenyl | 78 | [3] |

Experimental Protocols

Method 1: Synthesis from Aromatic Carboxylic Acid and Thiosemicarbazide

Experimental Workflow

Caption: Workflow for synthesis from carboxylic acids.

Protocol 1a: Conventional Heating [1]

-

Reactant Preparation: In a round-bottom flask, take the appropriate aromatic carboxylic acid (0.05 M) and thiosemicarbazide (0.05 M).

-

Dissolution: Add 25 mL of ethanol and shake to dissolve the reactants.

-

Catalyst Addition: Carefully add 10 drops of concentrated sulfuric acid while shaking.

-

Reaction: Heat the mixture under reflux for 1-2 hours on a hot water bath.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, remove the ethanol by distillation. Cool the residue and triturate it with crushed ice.

-

Isolation and Purification: Filter the resulting solid product, wash with a small portion of cold water, and dry. Recrystallize from hot ethanol to obtain the purified product.

Protocol 1b: Microwave Irradiation [1]

-

Reactant Preparation: In a beaker, take the appropriate aromatic carboxylic acid (0.05 M) and thiosemicarbazide (0.05 M).

-

Dissolution: Add a minimal amount of dimethylformamide (DMF, 10 mL) to dissolve the reactants.

-

Catalyst Addition: Add 10 drops of concentrated sulfuric acid while stirring.

-

Reaction Setup: Place a funnel in the beaker and cover it with a watch glass.

-

Microwave Synthesis: Place the beaker inside a laboratory microwave oven and irradiate at an appropriate power setting (e.g., 300 W) for a short duration (e.g., 3-5 minutes), often in pulses.[2]

-

Monitoring: Monitor the reaction by TLC.

-

Work-up: After cooling, pour the reaction mixture over crushed ice.

-

Isolation and Purification: Filter the precipitated product, wash with cold water, and recrystallize from a suitable solvent like DMF.[2]

Method 2: Synthesis from Aryl Aldehydes, Hydrazine Hydrate, and Aryl Isothiocyanates[3]

Protocol 2a: Oxidative Cyclization with Ferric Ammonium Sulfate (FAS)

-

Thiosemicarbazone Formation (in situ): In a flask, combine the aryl aldehyde (1 equivalent), hydrazine hydrate (1 equivalent), and aryl isothiocyanate (1 equivalent) in 25 mL of methanol.

-

Initial Reaction: Heat the mixture at 80°C for 1 hour. This step forms the thiosemicarbazone intermediate.

-

Oxidative Cyclization: To the same reaction mixture, add ferric ammonium sulfate (FAS).

-

Final Reaction: Continue heating at 80°C for an additional hour.

-

Monitoring: Monitor the formation of the product by TLC.

-

Work-up and Purification: The specific work-up procedure following the reaction is not detailed in the provided abstracts but would typically involve cooling the reaction mixture, filtering any solids, and purifying the product by recrystallization or column chromatography. The reaction yields for various substrates are reported to be in the range of 75-85%.[3]

References

Application Notes and Protocols for 1,3,4-Thiadiazole Derivatives in Agriculture

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 1,3,4-thiadiazole derivatives in various agricultural applications. The inherent chemical properties of the 1,3,4-thiadiazole ring system have led to the development of a wide range of derivatives exhibiting potent fungicidal, insecticidal, and herbicidal activities.

Fungicidal Applications

1,3,4-Thiadiazole derivatives have emerged as a significant class of fungicides, with several compounds demonstrating high efficacy against a broad spectrum of plant pathogenic fungi. Their primary mechanism of action often involves the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes.

Mechanism of Action: Ergosterol Biosynthesis Inhibition

Many azole and thiadiazole-based fungicides target the enzyme lanosterol 14α-demethylase, a critical enzyme in the ergosterol biosynthesis pathway.[1][2] Inhibition of this enzyme disrupts the production of ergosterol, leading to the accumulation of toxic sterol precursors and ultimately compromising the integrity and function of the fungal cell membrane, which inhibits fungal growth.[3]

References

Application Notes and Protocols for 5-(benzylamino)-1,3,4-thiadiazole-2-thiol as a Corrosion Inhibitor for Aluminum

Introduction

Aluminum and its alloys are prized for their low density, high strength-to-weight ratio, and excellent conductivity. However, they are susceptible to corrosion, particularly in acidic or chloride-rich environments. This necessitates the use of corrosion inhibitors to ensure their long-term durability and performance. Organic compounds containing heteroatoms like nitrogen and sulfur, and aromatic rings have been identified as effective corrosion inhibitors due to their ability to adsorb onto the metal surface and form a protective barrier.

This document provides detailed application notes and experimental protocols for evaluating the efficacy of 5-(benzylamino)-1,3,4-thiadiazole-2-thiol as a corrosion inhibitor for aluminum. While direct experimental data for this specific compound is not yet widely published, we will utilize data from its close structural analog, 5-amino-1,3,4-thiadiazole-2-thiol (5-ATT) , to establish a baseline and illustrate the experimental procedures. The primary difference lies in the substitution of a benzyl group for a hydrogen atom on the amino group, which is expected to enhance its inhibitive properties due to the increased electron density and surface area.

These protocols are designed for researchers and scientists in materials science and chemical engineering. For drug development professionals, the principles of molecule-surface interaction, structure-activity relationships, and assay development in corrosion inhibition offer parallels to understanding drug-receptor binding and screening for bioactive compounds.

Mechanism of Action